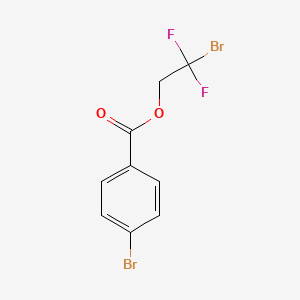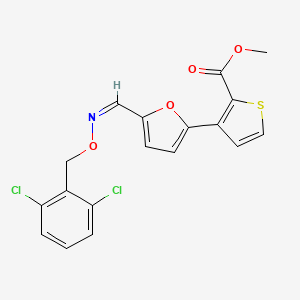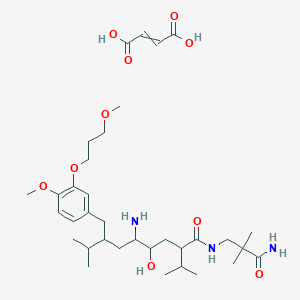
(2S,4S,5S,7R)-AliskirenFumarate(2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S,5S,7R)-AliskirenFumarate(2) is a pharmaceutical compound primarily used as a renin inhibitor. It is a derivative of aliskiren, which is used to treat hypertension by inhibiting the renin-angiotensin-aldosterone system (RAAS). This compound is known for its high specificity and potency in blocking renin, an enzyme involved in the regulation of blood pressure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5S,7R)-AliskirenFumarate(2) involves multiple steps, starting from the appropriate chiral precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Functional group modifications: Introduction of necessary functional groups such as hydroxyl, amino, and methoxy groups.
Fumarate salt formation: The final step involves the formation of the fumarate salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: For precise control over reaction conditions.
Purification steps: Including crystallization and chromatography to isolate the desired product.
Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S,5S,7R)-AliskirenFumarate(2) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the functional groups involved, but typical reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2S,4S,5S,7R)-AliskirenFumarate(2) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying renin inhibitors and their interactions.
Biology: Investigated for its effects on cellular processes related to blood pressure regulation.
Medicine: Explored for potential therapeutic uses beyond hypertension, such as in heart failure and chronic kidney disease.
Industry: Utilized in the development of new pharmaceuticals targeting the RAAS pathway.
Mécanisme D'action
The mechanism of action of (2S,4S,5S,7R)-AliskirenFumarate(2) involves the inhibition of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. By blocking renin, the compound reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The molecular targets include the active site of renin, and the pathways involved are those regulating blood pressure and fluid balance.
Comparaison Avec Des Composés Similaires
Similar Compounds
Enalapril: An angiotensin-converting enzyme (ACE) inhibitor.
Losartan: An angiotensin II receptor blocker (ARB).
Valsartan: Another ARB with a similar mechanism of action.
Uniqueness
(2S,4S,5S,7R)-AliskirenFumarate(2) is unique in its direct inhibition of renin, whereas other compounds like enalapril and losartan act downstream in the RAAS pathway. This direct inhibition provides a more targeted approach to controlling blood pressure, potentially reducing side effects associated with other RAAS inhibitors.
Propriétés
Formule moléculaire |
C34H57N3O10 |
|---|---|
Poids moléculaire |
667.8 g/mol |
Nom IUPAC |
5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;but-2-enedioic acid |
InChI |
InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8) |
Clé InChI |
RSFGNDXWVZPKJA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094253.png)
![1-benzyl-2-hydroxy-5-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14094256.png)
![2-Butyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094259.png)

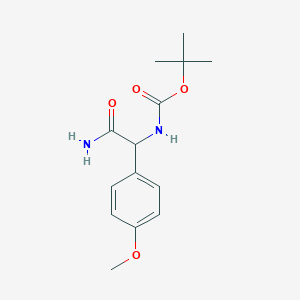
![tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium](/img/structure/B14094273.png)
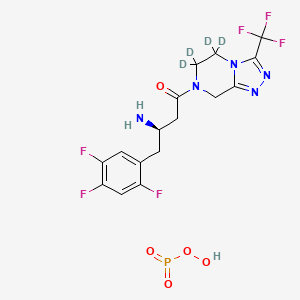
![5-(pyridin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14094294.png)
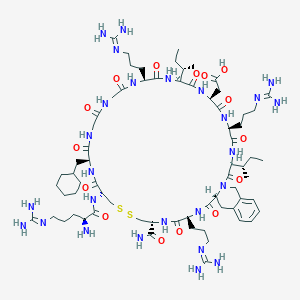
![8-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094308.png)
![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14094328.png)
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094332.png)
